molecular formula C17H17BrN2O3S B4645573 (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B4645573
M. Wt: 409.3 g/mol
InChI Key: WLKBWFZVISURKN-LCYFTJDESA-N
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Description

The compound (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, a prop-2-ynoxy group, and an imidazolidinone core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Properties

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-5-7-23-15-12(18)8-11(10-14(15)22-4)9-13-16(21)20(6-2)17(24)19(13)3/h1,8-10H,6-7H2,2-4H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKBWFZVISURKN-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC#C)OC)N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC#C)OC)/N(C1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting from commercially available precursors. One possible synthetic route includes:

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol (CH3OH) and a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Propargylation: The prop-2-ynoxy group can be added through a propargylation reaction using propargyl bromide (HC≡C-CH2Br) and a base such as sodium amide (NaNH2).

    Imidazolidinone Formation: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas (H2)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of dehalogenated products

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe for studying biological processes and interactions due to its unique functional groups.

    Medicine: As a potential therapeutic agent for treating various diseases, given its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one likely involves interactions with specific molecular targets and pathways. The compound’s functional groups may enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share a similar aromatic structure with halogen substituents but differ in the specific functional groups and overall structure.

    Other Imidazolidinones: Compounds with the imidazolidinone core but different substituents on the aromatic ring or other parts of the molecule.

Uniqueness

The uniqueness of (5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-ethyl-1-methyl-2-sulfanylideneimidazolidin-4-one

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